molecular formula C14H19NO4 B5824111 3-(4-Methoxyphenoxy)-1-morpholin-4-ylpropan-1-one

3-(4-Methoxyphenoxy)-1-morpholin-4-ylpropan-1-one

Cat. No.: B5824111
M. Wt: 265.30 g/mol
InChI Key: PCCIOAPSWKIAIM-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenoxy)-1-morpholin-4-ylpropan-1-one is a synthetic organic compound characterized by a propan-1-one backbone substituted with a 4-methoxyphenoxy group at the 3-position and a morpholine ring at the 1-position. This compound is typically synthesized via nucleophilic substitution or coupling reactions, as evidenced by similar protocols in the literature .

Properties

IUPAC Name

3-(4-methoxyphenoxy)-1-morpholin-4-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-17-12-2-4-13(5-3-12)19-9-6-14(16)15-7-10-18-11-8-15/h2-5H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCIOAPSWKIAIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenoxy)-1-morpholin-4-ylpropan-1-one typically involves the reaction of 4-methoxyphenol with epichlorohydrin to form 3-(4-methoxyphenoxy)-1,2-epoxypropane. This intermediate is then reacted with morpholine under controlled conditions to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenoxy)-1-morpholin-4-ylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-(4-methoxyphenoxy)-2-ketone-1-propanol, while reduction could produce 3-(4-methoxyphenoxy)-1-propanol.

Scientific Research Applications

3-(4-Methoxyphenoxy)-1-morpholin-4-ylpropan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenoxy)-1-morpholin-4-ylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a family of propan-1-one derivatives with diverse substituents. Key structural analogs include:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
3-(4-Methoxyphenoxy)-1-morpholin-4-ylpropan-1-one 3-(4-methoxyphenoxy), 1-morpholin-4-yl C₁₄H₁₇NO₄ 279.29 Balanced lipophilicity and solubility due to morpholine
(2-(4-Methoxyphenoxy)-1-phenylcyclopropyl)(morpholino)methanone (15db) Cyclopropane core, 4-methoxyphenoxy, morpholine C₂₀H₂₁NO₄ 339.39 Increased rigidity from cyclopropane ring; 66% synthesis yield, mp 135.5–135.9°C
3-(4-Hydroxyphenyl)-3-morpholino-1-(4-nitrophenyl)propan-1-one (4a) 4-hydroxyphenyl, 4-nitrophenyl, morpholine C₁₈H₁₈N₂O₅ 342.35 Polar nitro group enhances reactivity; potential for hydrogen bonding
1-(4-Methoxyphenyl)-2,3-di(4-morpholinyl)-3-phenyl-1-propanone Dual morpholine groups, phenyl C₂₄H₃₀N₂O₄ 410.51 High molecular weight; increased steric hindrance
3-(4-Methylphenyl)-1-phenyl-3-(benzoselenadiazol-4-yl)propan-1-one Selenadiazolyl, methylphenyl C₂₃H₂₀N₂OSe 443.37 Selenium-containing heterocycle; potential redox activity

Key Observations :

  • Morpholine vs. Other Heterocycles : Morpholine derivatives (e.g., ) generally exhibit improved solubility compared to selenadiazole () or benzimidazole analogs ().
  • Substituent Impact : Electron-withdrawing groups (e.g., nitro in ) increase reactivity, while methoxy groups () enhance lipophilicity.
  • Stereochemical Complexity : Compounds with multiple substituents (e.g., ) face challenges in synthesis and purification due to steric effects.
Physical Properties
  • Melting Points: Morpholine-containing compounds (e.g., : 135.5–135.9°C; : Not reported) generally have higher melting points than nitro-substituted analogs (: Not reported).
  • Chromatographic Behavior : The target compound’s Rf value (0.21 in hexanes/EtOAc 2:1) aligns with moderately polar analogs, aiding purification.

Biological Activity

3-(4-Methoxyphenoxy)-1-morpholin-4-ylpropan-1-one, also referred to as 2-Amino-3-(4-methoxyphenyl)-1-(morpholin-4-yl)propan-1-one, is a synthetic compound that has garnered attention for its potential biological activities, including enzyme inhibition and receptor binding. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by:

  • Morpholine ring: A five-membered heterocycle containing nitrogen.
  • Methoxyphenyl group: An aromatic ring with a methoxy substituent at the para position.
  • Propanone backbone: A ketone functional group contributing to its reactivity.

The unique structure allows for diverse interactions with biological targets, influencing its pharmacological profile.

The biological activity of 3-(4-Methoxyphenoxy)-1-morpholin-4-ylpropan-1-one is primarily attributed to:

  • Enzyme Inhibition: The compound can inhibit specific enzymes by forming hydrogen bonds through its amino group, while the methoxyphenyl group enhances hydrophobic interactions with target sites .
  • Receptor Binding: It exhibits affinity for various receptors, which can modulate physiological responses. Notably, it has shown potential as an antagonist for histamine H3 receptors .

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines:

  • OVCAR-4 and MDA-MB-468: The compound reduced VEGF concentrations significantly, indicating potential anti-angiogenic properties by inhibiting VEGFR-2 phosphorylation .
Cell LineIC50 (µM)Mechanism of Action
OVCAR-45.67Inhibition of VEGFR-2 phosphorylation
MDA-MB-4683.4Induction of apoptosis via cell cycle arrest
Huh75.67Apoptosis induction

Neurological Effects

The compound has been investigated for its effects on neurological disorders:

  • Histamine H3 Receptor Antagonism: It showed promising results in blocking cAMP reduction in HEK293 cells, indicating potential applications in treating cognitive disorders .

Case Studies

Several studies highlight the biological efficacy of 3-(4-Methoxyphenoxy)-1-morpholin-4-ylpropan-1-one:

  • Cytotoxicity Study : A study reported that this compound exhibited significant cytotoxic effects against melanoma cells, with an IC50 value indicating effective inhibition of cell proliferation .
  • VEGF Inhibition : Another investigation revealed that the compound could reduce VEGF levels by over 85% in ovarian cancer cells, suggesting its role in anti-cancer therapies .
  • Receptor Binding Affinity : In vitro studies indicated high binding affinity to human H3 receptors with an inhibition constant (Ki) of 8.8 nM, demonstrating its potential as a therapeutic agent in neurological conditions .

Q & A

Q. Q1. What are the standard synthetic routes for 3-(4-Methoxyphenoxy)-1-morpholin-4-ylpropan-1-one, and what reaction conditions optimize yield?

Answer: The synthesis typically involves a multi-step procedure starting with nucleophilic substitution and coupling reactions. A common route includes:

Step 1: Reaction of 4-methoxybenzyl chloride with sodium methoxide to form 4-methoxybenzyl methoxide.

Step 2: Coupling with morpholine in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile).

Step 3: Purification via column chromatography or recrystallization.

Key Parameters:

  • Temperature: 80–100°C for optimal reactivity.
  • Catalysts: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances morpholine incorporation.
  • Yield Optimization: ~60–75% yield reported under controlled anhydrous conditions .

Characterization:

  • NMR Spectroscopy: Confirm substitution patterns (e.g., methoxyphenoxy protons at δ 6.8–7.2 ppm, morpholine protons at δ 3.5–3.7 ppm).
  • Mass Spectrometry (MS): Molecular ion peak at m/z 279.33 (M+H⁺) .

Advanced Crystallographic Analysis

Q. Q2. How can crystallographic data discrepancies be resolved during structural refinement of this compound?

Answer: Discrepancies often arise from disordered morpholine rings or anisotropic displacement parameters. Methodological approaches include:

  • Software Tools: Use SHELXL for small-molecule refinement, leveraging constraints for disordered regions (e.g., SIMU/DELU commands) .
  • Validation: Cross-check with WinGX/ORTEP for thermal ellipsoid visualization and Hirshfeld surface analysis to identify intermolecular interactions .
  • Data Sources: High-resolution (<1.0 Å) datasets reduce ambiguity. For twinned crystals, employ TWIN/BASF commands in SHELXL .

Example Workflow:

Data collection at low temperature (100 K) to minimize thermal motion.

Initial refinement with SHELXS for phase solution.

Final refinement cycles with SHELXL, incorporating hydrogen bonding restraints .

Reactivity and Functionalization

Q. Q3. What are the dominant chemical reactions of this compound, and how do they inform derivatization strategies?

Answer: The compound exhibits three reactive sites:

Ketone Group: Reducible to alcohol using NaBH₄/LiAlH₄ (yield: ~85% in THF at 0°C).

Methoxyphenoxy Ether: Susceptible to acid-catalyzed cleavage (e.g., HBr/HOAc) to yield phenolic intermediates.

Morpholine Ring: Participates in alkylation or acylation reactions for functional diversification.

Derivatization Case Study:

  • Oxidation: Treatment with KMnO₄ yields a carboxylic acid derivative (confirmed via IR: C=O stretch at 1700 cm⁻¹) .
  • Biological Probes: Morpholine nitrogen can be tagged with fluorescent labels (e.g., dansyl chloride) for cellular uptake studies .

Biological Activity and Target Identification

Q. Q4. What methodologies are used to elucidate the biological targets and mechanisms of this compound?

Answer: Step 1: In Silico Screening

  • Molecular Docking: Use AutoDock/Vina to predict binding to enzymes like cyclooxygenase-2 (COX-2) or kinases.
  • ADMET Prediction: SwissADME calculates logP (~1.93) and PSA (~38.8 Ų), suggesting blood-brain barrier permeability .

Q. Step 2: In Vitro Assays

  • Enzyme Inhibition: Test against serine hydrolases or phosphatases (IC₅₀ determination via fluorometric assays).
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with EC₅₀ values compared to doxorubicin .

Q. Step 3: Target Validation

  • SAR Studies: Compare analogs (e.g., morpholine vs. piperidine substitution) to isolate pharmacophores .

Data Contradictions in Comparative Studies

Q. Q5. How should researchers address contradictions in biological activity data between this compound and structural analogs?

Answer: Contradictions often stem from:

  • Solubility Differences: Use standardized DMSO stock solutions (<0.1% final concentration) to avoid solvent artifacts .
  • Stereochemical Variants: Chiral HPLC separates enantiomers; test individually for activity disparities.
  • Assay Conditions: Normalize protocols (e.g., ATP levels in kinase assays) and include positive controls (e.g., staurosporine).

Case Example:
A 2024 study found 3-(4-Methoxyphenoxy)-1-morpholin-4-ylpropan-1-one showed COX-2 inhibition (IC₅₀ = 2.1 µM), while its 3-chloro analog was inactive. This highlights the ketone group’s role in H-bonding to Arg120 .

Advanced Applications in Drug Discovery

Q. Q6. What strategies enhance the pharmacokinetic profile of this compound for CNS-targeted therapies?

Answer:

  • Prodrug Design: Esterify the ketone to improve bioavailability (e.g., acetyloxymethyl prodrugs).
  • Structural Modifications: Introduce trifluoromethoxy groups (logP adjustment) or PEG linkers for sustained release .
  • BBB Penetration: Co-administer with P-glycoprotein inhibitors (e.g., verapamil) in rodent models .

Q. Q7. What are common pitfalls in scaling up synthesis, and how can they be mitigated?

Answer:

  • Pitfall 1: Morpholine dimerization under high-temperature conditions.
    • Solution: Use low-boiling solvents (e.g., dichloromethane) and slow addition of reagents.
  • Pitfall 2: Ketone racemization during prolonged reflux.
    • Solution: Opt for microwave-assisted synthesis (30 min at 100°C vs. 12 h conventional) .

Scale-Up Protocol:

Pilot batch (10 g) with in-line IR monitoring for reaction completion.

Continuous flow reactor for >100 g batches, achieving 82% yield .

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